molecular formula C29H34O17 B2987124 Syringetin-3-O-rutinoside CAS No. 53430-50-5

Syringetin-3-O-rutinoside

Cat. No.: B2987124
CAS No.: 53430-50-5
M. Wt: 654.574
InChI Key: BWDMLCWSGGUHGK-BZIWEHKDSA-N
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Description

Syringetin-3-O-rutinoside is a flavonol glycoside characterized by a syringetin aglycone (a tri-methoxy substituted quercetin derivative) linked to a rutinoside disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) at the 3-O position. Its molecular formula is C₂₉H₃₄O₁₇, with a molecular weight of 654.57 g/mol and CAS number 53430-50-5 . It is naturally found in plants such as Ginkgo biloba , Hippophae rhamnoides subsp. sinensis , and Cercis chinensis . The compound exhibits antioxidant activity and is used as a reference standard in metabolomic studies .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-9-18(32)22(36)24(38)28(43-9)42-8-16-20(34)23(37)25(39)29(45-16)46-27-21(35)17-12(31)6-11(30)7-13(17)44-26(27)10-4-14(40-2)19(33)15(5-10)41-3/h4-7,9,16,18,20,22-25,28-34,36-39H,8H2,1-3H3/t9-,16+,18-,20+,22+,23-,24+,25+,28+,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMLCWSGGUHGK-MWLOISQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of syringetin-3-O-rutinoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation using glycosyltransferases, which attach a rutinoside moiety to the syringetin molecule. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This technique allows for the preparative isolation and purification of flavonoids from plant extracts. The process involves the use of a two-phase solvent system, such as n-hexane–n-butanol–water, to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Syringetin-3-O-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Syringetin-3-O-rutinoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical behavior of flavonoid glycosides.

    Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: this compound is studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: It is used in the development of natural health products and dietary supplements

Mechanism of Action

The mechanism of action of syringetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: By inducing apoptosis and inhibiting the proliferation of cancer cells. .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight Glycosylation Site Substituents (R Groups) Plant Sources Biological Activities
This compound C₂₉H₃₄O₁₇ 654.57 3-O R3: -OMe, R4: -OH, R5: -OMe Ginkgo biloba, Hippophae spp. Antioxidant
Isorhamnetin-3-O-rutinoside (Narcissin) C₂₈H₃₂O₁₆ 624.55 3-O R3: -OMe Hippophae spp. , Narcissus spp. Antioxidant, anti-inflammatory
Kaempferol-3-O-rutinoside C₂₇H₃₀O₁₅ 594.52 3-O R3: -H Kaempferia parviflora Antiproliferative
Quercetin-3-O-rutinoside (Rutin) C₂₇H₃₀O₁₆ 610.52 3-O R3: -OH Widely distributed in plants Antioxidant, vasoprotective
Apigenin-6,8-di-C-glucoside (Vicenin-2) C₂₆H₂₈O₁₄ 564.49 6-C, 8-C No O-methylation Kaempferia parviflora UV-protective, anti-inflammatory

Key Observations:

Glycosylation Pattern: this compound and its analogues (e.g., isorhamnetin-3-O-rutinoside) are O-glycosides, whereas vicenin-2 is a C-glycoside with glucoses attached via carbon-carbon bonds at positions 6 and 8 . Rutinoside (rhamnose + glucose) is a common disaccharide in flavonol glycosides, contributing to solubility and bioavailability .

Substituent Effects: Syringetin derivatives are distinguished by two methoxy groups (R3 and R5) and a hydroxyl group (R4), enhancing lipophilicity and altering antioxidant mechanisms compared to non-methylated quercetin derivatives .

Biological Activities: Antioxidant Capacity: this compound’s methoxy groups stabilize free radicals, making it more effective in lipid peroxidation inhibition than kaempferol-3-O-rutinoside . Antiproliferative Effects: Kaempferol-3-O-rutinoside shows higher activity against cancer cells than syringetin derivatives, likely due to its unmodified hydroxyl groups .

Metabolic and Pharmacokinetic Considerations

  • Solubility: this compound is sparingly soluble in water but dissolves in DMSO or ethanol . This contrasts with quercetin-3-O-rutinoside (rutin), which forms stable hydrates in aqueous solutions .
  • Stability : Storage at -20°C (powder) or -80°C (solution) is recommended to prevent degradation .

Biological Activity

Syringetin-3-O-rutinoside is a flavonoid glycoside that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by various studies, case analyses, and relevant data tables.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties , which are crucial for neutralizing free radicals in biological systems. This activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

  • Mechanism : The compound's antioxidant effect is linked to its structure, which allows it to donate electrons and stabilize free radicals.
  • Research Findings : Studies have shown that syringetin derivatives can reduce oxidative stress markers in various cell lines, enhancing cellular viability under oxidative conditions .

2. Anticancer Properties

This compound has been investigated for its anticancer potential , particularly in the context of lung cancer and other malignancies.

  • In Vitro Studies : Research indicates that syringetin can suppress osteoclastogenesis in human lung adenocarcinoma cells (A549 and CL1-5) in a dose-dependent manner. This effect involves the activation of signaling pathways such as SMAD1/5/8 and ERK1/2, promoting apoptosis in cancer cells .
Cell LineEffect of this compoundMechanism
A549Inhibition of cell proliferationActivation of apoptosis
H1299Enhanced radiosensitivityCaspase-3-mediated apoptosis
CL1-5Suppression of osteoclastogenesisSMAD/ERK pathway activation

3. Anti-inflammatory Effects

The anti-inflammatory effects of this compound are noteworthy, particularly in modulating cytokine production.

  • Cytokine Modulation : The compound has been shown to increase levels of pro-inflammatory mediators while also exhibiting immunomodulatory effects .
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation, syringetin demonstrated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

4. Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens.

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 10 mm to 15 mm against bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus15
Streptococcus pyogenes12
Enterococcus faecalis10

5. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease.

  • Molecular Docking Studies : These studies suggest strong binding interactions with several drug targets implicated in Alzheimer's pathology, indicating potential therapeutic applications for neurodegenerative diseases .

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